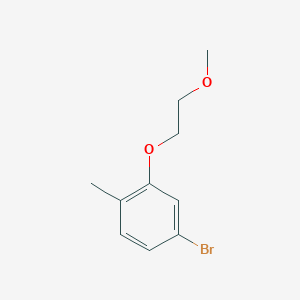

4-Bromo-2-(2-methoxyethoxy)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps to introduce bromine atoms into specific positions on the aromatic ring while maintaining or modifying other functional groups. A related synthesis process involves the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis method. This method achieves high yields and demonstrates the potential for selective bromination techniques in synthetic chemistry (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. While specific studies on "4-Bromo-2-(2-methoxyethoxy)toluene" may not be available, related research on brominated aromatic compounds offers insights into how bromine substituents affect molecular geometry and electronic structure. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was elucidated, showcasing the impact of bromine on molecular conformation and interactions (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Brominated aromatic compounds participate in various chemical reactions, including further bromination, coupling reactions, and substitutions. These reactions are significantly influenced by the presence of bromine, which can activate the aromatic ring towards nucleophilic substitution or facilitate electrophilic substitution reactions. The synthesis and reactivity of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene highlight the intricacies of brominated compound synthesis and the role of bromine in chemical transformations (Chen Bing-he, 2008).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in different environments and applications. Bromine substitution affects these properties by increasing molecular weight and altering intermolecular forces. Research on the physical properties of similar brominated aromatic compounds, such as their dipole moments and solubility characteristics, provides valuable information for predicting the behavior of "4-Bromo-2-(2-methoxyethoxy)toluene" (Sato, Yamaguchi, & Shima, 1991).

Applications De Recherche Scientifique

Application in Pharmaceutical Industry: Synthesis of Enzalutamide

- Summary of the Application : “4-Bromo-2-(2-methoxyethoxy)toluene” is used as an intermediate in the synthesis of Enzalutamide . Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer .

- Results or Outcomes : The outcome of this application is the production of Enzalutamide, a medication that has been shown to competitively inhibit androgen binding to androgen receptors and inhibit androgen receptor nuclear translocation and interaction with DNA . It has been used effectively in the treatment of prostate cancer .

Potential Use in Organic Synthesis

- Summary of the Application : As a toluene derivative, “4-Bromo-2-(2-methoxyethoxy)toluene” could potentially be used as a starting material for organic synthesis .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis being performed. In general, toluene derivatives can be used in a variety of reactions including substitution reactions, elimination reactions, and addition reactions .

- Results or Outcomes : The outcomes would depend on the specific synthesis being performed. In general, the use of “4-Bromo-2-(2-methoxyethoxy)toluene” as a starting material could potentially lead to the synthesis of a variety of organic compounds .

Potential Use as a Solvent

- Summary of the Application : “4-Bromo-2-(2-methoxyethoxy)toluene” could potentially be used as a solvent, similar to other toluene derivatives .

- Methods of Application or Experimental Procedures : As a solvent, “4-Bromo-2-(2-methoxyethoxy)toluene” could be used to dissolve other substances during chemical reactions or industrial processes .

- Results or Outcomes : The use of “4-Bromo-2-(2-methoxyethoxy)toluene” as a solvent could potentially improve the efficiency of chemical reactions or industrial processes by providing a medium in which other substances can dissolve .

Safety And Hazards

Propriétés

IUPAC Name |

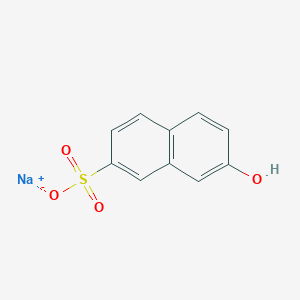

4-bromo-2-(2-methoxyethoxy)-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJZKUKXMXJJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627005 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-methoxyethoxy)toluene | |

CAS RN |

1291487-18-7 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)